molecular formula C7H6ClFN2O B1447609 5-Chloro-2-fluoro-N-hydroxy-benzamidine CAS No. 1563439-80-4

5-Chloro-2-fluoro-N-hydroxy-benzamidine

Cat. No. B1447609
M. Wt: 188.59 g/mol
InChI Key: HRWCNKCZOHIVSA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-hydroxy-benzamidine is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable for studies in drug discovery, enzymology, and bioorganic chemistry. It has a molecular weight of 172.59 .


Synthesis Analysis

The synthesis of benzimidazoles, which 5-Chloro-2-fluoro-N-hydroxy-benzamidine is a derivative of, can be achieved through various methods . One such method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluoro-N-hydroxy-benzamidine is 1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H, (H3,10,11) .


Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-N-hydroxy-benzamidine is a yellow solid . and should be stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-2-fluoro-N-hydroxy-benzamidine, though not directly mentioned, falls into the category of halogenated benzamidines, a group of compounds known for their versatile chemical and biological properties. Research into similar compounds, such as 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, has focused on their synthesis and characterization, highlighting the potential of halogenated benzamidines in various scientific applications. These studies often involve detailed analysis using techniques such as RP-HPLC, NMR, and IR spectroscopy, providing foundational knowledge for understanding the chemical behavior and properties of these compounds (Sapari et al., 2014).

Biological Activity

A significant area of research on halogenated benzamidines involves investigating their biological activities. For instance, compounds structurally related to 5-Chloro-2-fluoro-N-hydroxy-benzamidine have been evaluated for their antibacterial, antifungal, and herbicidal activities. Such studies offer insights into the potential applications of these compounds in treating infections and controlling pests. The findings demonstrate that some of these compounds exhibit activities comparable to or higher than standard drugs like isoniazid and ciprofloxacin, suggesting their utility in developing new therapeutic agents (Imramovský et al., 2011).

Antipathogenic Potential

The antipathogenic potential of halogenated benzamidines, including compounds similar to 5-Chloro-2-fluoro-N-hydroxy-benzamidine, has also been a subject of interest. Research in this area focuses on the synthesis and evaluation of these compounds against various pathogens, highlighting their promise in combating microbial resistance and biofilm formation. The effectiveness of these compounds against challenging pathogens like Pseudomonas aeruginosa and Staphylococcus aureus points to their potential in addressing pressing public health concerns (Limban et al., 2011).

Structural Analysis

Structural analysis of halogen-substituted benzamidines provides valuable insights into the intermolecular interactions and conformational dynamics that underlie their chemical and biological activities. Studies employing techniques such as X-ray diffraction and DFT calculations help elucidate the influence of halogenation on the molecular structure, stability, and reactivity of these compounds. This knowledge is crucial for understanding how structural variations impact their pharmacological and agrochemical properties (Kawski et al., 2006).

properties

IUPAC Name

5-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCNKCZOHIVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-N-hydroxy-benzamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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